

# What is the chemical structure of Tiprenolol hydrochloride?

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Compound of Interest

Compound Name: Tiprenolol Hydrochloride

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## In-Depth Technical Guide: Tiprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tiprenolol hydrochloride** is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its primary pharmacological action involves the blockade of beta-adrenergic receptors, leading to various physiological responses, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action of **Tiprenolol hydrochloride**, tailored for professionals in research and drug development.

#### Chemical Structure and Identification

**Tiprenolol hydrochloride** is the hydrochloride salt of Tiprenolol. The chemical structure is characterized by a propanolamine side chain attached to a substituted phenoxy ring.

Chemical Name: 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol hydrochloride[2]

Stereochemistry: The molecule contains a stereocenter and is typically used as a racemic mixture.[3]



Molecular Formula: C<sub>13</sub>H<sub>22</sub>ClNO<sub>2</sub>S[2]

Molecular Weight: 291.84 g/mol [2]

CAS Number: 13379-87-8[4]

SMILES String: CC(C)NCC(COC1=CC=CC=C1SC)O.CI[5]

## **Physicochemical Properties**

A summary of the key physicochemical properties of Tiprenolol and its hydrochloride salt is presented below. Please note that some of these values are computed due to the limited availability of experimental data in the literature.

Property	Value	Source
Molecular Weight	291.84 g/mol	[2]
Molecular Formula	C13H22CINO2S	[2]
XLogP3	2.2	[6]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	7	[6]
Exact Mass	291.111075 g/mol	[7]
Monoisotopic Mass	291.111075 g/mol	[7]
Topological Polar Surface Area	66.8 Ų	[6]
Heavy Atom Count	18	[6]
Formal Charge	0	[7]
Complexity	288	[6]

## **Experimental Protocols**



# Synthesis of Tiprenolol Hydrochloride (General Approach)

A specific, detailed experimental protocol for the synthesis of **Tiprenolol hydrochloride** is not readily available in the public domain. However, a general synthetic route can be inferred from the synthesis of structurally similar beta-blockers, such as propranolol. The synthesis would likely involve the following key steps:

- Etherification: Reaction of 2-(methylthio)phenol with an epoxide-forming reagent, such as
  epichlorohydrin, in the presence of a base to form the corresponding glycidyl ether
  intermediate.
- Ring-opening: Nucleophilic attack of isopropylamine on the epoxide ring of the glycidyl ether intermediate. This reaction opens the epoxide ring and introduces the isopropylamino group, forming the Tiprenolol free base.
- Salt Formation: Treatment of the Tiprenolol free base with hydrochloric acid in a suitable solvent to yield **Tiprenolol hydrochloride**.

A representative synthesis for a similar compound, propranolol hydrochloride, involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with isopropylamine and subsequent treatment with HCI.[2][8]

## **Analytical Methods**

A validated, specific analytical method for the routine quality control of **Tiprenolol hydrochloride** is not extensively documented in publicly available literature. However, based on the analysis of other beta-blockers, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

General RP-HPLC Method Parameters for Beta-Blocker Analysis:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier would need to be optimized for optimal separation.



- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 220-230 nm).
- Quantification: Quantification would be achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy are powerful tools for the structural elucidation and confirmation of **Tiprenolol hydrochloride**. While specific spectral data for **Tiprenolol hydrochloride** is not readily available, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds. For related beta-blocker hydrochlorides, characteristic <sup>13</sup>C chemical shifts for the propanolamine side chain are observed around 65.0-65.5 ppm (O-C2) and 46.9-47.0 ppm (N-C3).[10]

## **Mechanism of Action and Signaling Pathway**

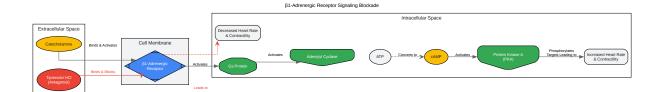
**Tiprenolol hydrochloride** is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both  $\beta1$  and  $\beta2$  adrenergic receptors. The primary therapeutic effects in the cardiovascular system are attributed to the blockade of  $\beta1$ -adrenergic receptors in the heart.

### Signaling Pathway of β1-Adrenergic Receptor Blockade

The binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically initiates a signaling cascade that leads to increased heart rate and contractility. **Tiprenolol hydrochloride**, as an antagonist, binds to these receptors without activating them, thereby preventing the downstream signaling events.

The following diagram illustrates the canonical  $\beta$ 1-adrenergic signaling pathway and the point of inhibition by an antagonist like **Tiprenolol hydrochloride**.





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Caption: β1-Adrenergic Receptor Signaling Blockade by Tiprenolol HCl.

#### Conclusion

**Tiprenolol hydrochloride** is a beta-adrenergic antagonist with a well-defined chemical structure. While specific experimental data on its physicochemical properties and detailed analytical and synthetic protocols are not extensively published, its characteristics can be inferred from its structural class. Its mechanism of action through the blockade of  $\beta$ 1-adrenergic receptors is a key aspect of its pharmacological profile. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of this and related compounds. Further experimental work is warranted to fully characterize its properties and optimize its use in a pharmaceutical setting.

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